molecular formula C19H19ClN2O B11998801 9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11998801
M. Wt: 326.8 g/mol
InChI Key: NPPONDPRBOWTBX-UHFFFAOYSA-N
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Description

9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound. Let’s break down its structure:

  • It contains a pyrazolo[1,5-c][1,3]benzoxazine core, which combines a pyrazole ring with a benzoxazine ring.
  • The chlorine atom (Cl) at position 9 and the phenyl group (C₆H₅) contribute to its unique properties.
  • The isopropyl (propan-2-yl) group (CH(CH₃)₂) adds steric bulk.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions. One common approach involves the condensation of appropriate precursors under specific conditions.

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize these routes for efficiency and yield.

Chemical Reactions Analysis

9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various reactions:

    Oxidation: It may be oxidized to form different functional groups.

    Reduction: Reduction can modify the chlorine or other substituents.

    Substitution: Substituents can be replaced by nucleophiles.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts play crucial roles.

    Major Products: These reactions yield derivatives with altered properties.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory).

    Chemistry: Explore its reactivity and design new derivatives.

    Biology: Study its interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves binding to specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of structural features. Similar compounds include :

  • Clemizole (antihistaminic)
  • Etonitazene (analgesic)
  • Enviroxime (antiviral)
  • And more!

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

9-chloro-2-phenyl-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H19ClN2O/c1-12(2)19-22-17(15-10-14(20)8-9-18(15)23-19)11-16(21-22)13-6-4-3-5-7-13/h3-10,12,17,19H,11H2,1-2H3

InChI Key

NPPONDPRBOWTBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C=CC(=C4)Cl

Origin of Product

United States

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